molecular formula C15H14Cl2N2O4S B2356786 4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 79603-69-3

4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2356786
CAS RN: 79603-69-3
M. Wt: 389.25
InChI Key: IKNYNKLQQFKUEL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available sources .

Scientific Research Applications

1. Hemoglobin Oxygen Affinity Modulation

Research by Randad et al. (1991) explored compounds structurally related to 4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate for their potential to decrease the oxygen affinity of human hemoglobin A. These compounds, including ones like 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid, have shown promise as allosteric effectors of hemoglobin. This indicates potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as in ischemia, stroke, tumor radiotherapy, and blood storage (Randad et al., 1991).

2. Generation and Reactivity of Phenyl Cations

In a study by Guizzardi et al. (2001), the photostability and photoheterolysis of compounds including 4-chloroaniline and its N,N-dimethyl derivative were examined. This study contributes to understanding the generation and reactivity of phenyl cations like the 4-aminophenyl cation, a crucial aspect in various chemical processes (Guizzardi et al., 2001).

3. Synthesis and Properties of Tungsten Carbonyl Complexes

Kawafune and Matsubayashi (1983) investigated the reactions of various phenacylides, including a compound similar to this compound, with tungsten carbonyl complexes. This research sheds light on the chemical properties and potential applications of these complexes in various fields of chemistry (Kawafune & Matsubayashi, 1983).

4. Photolysis-Induced Reactions in Organic Chemistry

Mella et al. (2001) explored the photoinduced reactions of compounds like 4-chloroaniline and its N,N-dimethyl derivative. This research provides insight into the ionic Meerwein arylation of olefins, an important reaction in organic synthesis. Understanding the behavior of such compounds under photolysis can aid in the development of new synthetic methodologies (Mella et al., 2001).

5. Aminolysis of Sulfamate Esters

Spillane et al. (1996) studied the aminolysis of sulfamate esters, including compounds structurally related to this compound. This research enhances understanding of the mechanisms underlying such reactions, which are fundamental in various chemical synthesis processes (Spillane et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its concentration, the route of exposure, and individual susceptibility. Specific safety and hazard information is not provided in the available sources .

properties

IUPAC Name

[4-[(2,3-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-11-8-6-10(7-9-11)15(20)18-13-5-3-4-12(16)14(13)17/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYNKLQQFKUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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